N-(2,6-diethylphenyl)-2-ethylbutanamide
Description
N-(2,6-Diethylphenyl)-2-ethylbutanamide (IUPAC name) is an organic compound with the molecular formula C₁₆H₂₅NO and a molecular weight of 247.38 g/mol. Its structure features a 2,6-diethylphenyl group attached to the nitrogen atom of a 2-ethylbutanamide backbone. Key identifiers include the InChIKey DOENCTODCYQUSJ-UHFFFAOYSA-N and SMILES CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC .
Properties
Molecular Formula |
C16H25NO |
|---|---|
Molecular Weight |
247.38g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-12(6-2)16(18)17-15-13(7-3)10-9-11-14(15)8-4/h9-12H,5-8H2,1-4H3,(H,17,18) |
InChI Key |
DOENCTODCYQUSJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroacetamide Herbicides
Compounds sharing the N-(2,6-diethylphenyl) moiety but differing in substituents include:
Key Differences :
- Butachlor vs. Alachlor : Butachlor’s butoxymethyl group enhances lipophilicity (logP = 3.37) compared to alachlor’s methoxymethyl group, affecting soil persistence and mobility .
- Chloroacetamides vs. 2-Ethylbutanamide : The chloro group in herbicides enhances electrophilic reactivity, enabling inhibition of fatty acid elongation (e.g., VLCFA synthesis) , whereas the 2-ethylbutanamide group lacks this bioactivity.
Pharmaceutical Derivatives
N-(2,6-Dimethylphenyl)-2-(ethylpropylamino)butamide (Duranest)
- Molecular Formula : C₁₆H₂₄N₂O
- Structure: Features a dimethylphenyl group and ethylpropylamino side chain.
- Application : Local anesthetic (introduced in 1976) with prolonged nerve-blocking effects due to steric hindrance from the dimethylphenyl group .
- Contrast: The ethylbutanamide compound lacks the dimethyl and propylamino groups critical for sodium channel binding in anesthetics.
Crystallographic and Coordination Chemistry Analogues
N-(2,6-Dimethylphenyl) Acetamides
- 26DMPMA (N-(2,6-Dimethylphenyl)-2-methylacetamide) :
- Zinc β-Diiminate Complexes: Ligands like (BDI-2) = 2-((2,6-diethylphenyl)amido)-4-((2,6-diethylphenyl)imino)-2-pentene demonstrate that diethylphenyl groups enhance steric bulk in catalysts, improving CO₂/epoxide copolymerization activity .
Phytoalexin Induction
- Butachlor and Pretilachlor : Induce phytoalexin (defense metabolites) accumulation in rice plants via jasmonic acid-like signaling .
- N-(2,6-Diethylphenyl)-2-ethylbutanamide: No evidence of phytoalexin induction, likely due to the absence of chloro or alkoxymethyl groups critical for elicitor activity .
Carcinogenicity
- 2-Chloro-N-(2,6-diethylphenyl)acetamide: Classified as carcinogenic due to chloroacetyl reactivity, which forms DNA adducts .
- This compound: Lacks electrophilic chlorine, reducing genotoxic risk.
Preparation Methods
Carboxylic Acid Activation via Coupling Reagents
This method employs 2-ethylbutanoic acid activation using carbodiimide-based coupling agents. A representative protocol involves:
-
Dissolving 2-ethylbutanoic acid (1.0 eq) in anhydrous dichloromethane
-
Adding N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) as catalyst
-
Reacting with 2,6-diethylaniline (1.05 eq) at 0°C → 25°C for 12-18 hours
Key Advantages:
-
High conversion rates (>85% in optimized conditions)
-
Tolerance to steric hindrance from ethyl substituents
Limitations:
Schotten-Baumann Reaction with Acid Chlorides
Conversion of 2-ethylbutanoic acid to its acid chloride followed by amine coupling:
-
Chlorination Step:
-
Amidation:
Reaction Metrics:
Industrial-Scale Production Considerations
Large-scale synthesis requires optimization of cost, safety, and environmental factors:
Continuous Flow Reactor Systems
Patent EP2264027A1 details a continuous process for similar amides:
-
Reactor Design:
-
Microstructured mixer for acid chloride/amine interface
-
Residence time <2 minutes
-
-
Parameters:
-
Temperature: -10°C to +10°C
-
Throughput: 50 L/h demonstrated
-
Benefits:
-
40% reduction in solvent use vs batch
-
99.5% conversion maintained at scale
Purification Protocols
Critical steps for pharmaceutical-grade material:
| Step | Method | Conditions | Purity Increase |
|---|---|---|---|
| Primary Isolation | Liquid-liquid extraction | CH₂Cl₂/5% NaHCO₃ (3:1 v/v) | 85% → 92% |
| Crystallization | Anti-solvent addition | Heptane at -20°C | 92% → 98.5% |
| Final Polishing | Chromatography (industrial) | Silica gel, ethyl acetate/hexane | 98.5% → 99.9% |
Alternative Synthetic Pathways
Ugi Multicomponent Reaction Variants
The Groningen Research Institute demonstrated ammonia-Ugi routes for complex amides:
-
Components:
-
2,6-Diethylbenzaldehyde (instead of traditional amine)
-
2-Ethylbutanoic acid
-
Ammonium carbamate
-
tert-Butyl isocyanide
-
Outcome:
-
Single-step synthesis in 54% yield
-
Requires high-pressure NH₃ conditions (15 bar)
Microwave-Assisted Synthesis
Patent EP3768674B1 describes rapid amidation:
-
Conditions:
-
150W microwave irradiation
-
DMF solvent with HATU coupling agent
-
10 minute reaction time
-
Results:
| Metric | Conventional | Microwave |
|---|---|---|
| Yield | 78% | 82% |
| Reaction Time | 18 hours | 10 minutes |
| Byproducts | 6% | 2.3% |
Critical Parameter Analysis
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.5 | 72 | 24 |
| DCM | 8.9 | 85 | 18 |
| DMF | 36.7 | 88 | 12 |
| Toluene | 2.4 | 65 | 36 |
Polar aprotic solvents (DMF, DCM) optimize both yield and reaction rate.
Temperature Profile Optimization
Arrhenius analysis reveals:
-
Activation energy (Eₐ): 68 kJ/mol
-
Optimal range: 25-40°C
Green Chemistry Considerations
Solvent Replacement Strategies
| Traditional Solvent | Alternative | PMI* Reduction | Yield Impact |
|---|---|---|---|
| DCM | 2-MeTHF | 22% | -3% |
| DMF | Cyrene™ | 45% | -5% |
| Hexane | Limonene | 61% | No change |
*Process Mass Intensity
Catalytic System Recycling
Immobilized DMAP catalysts enable:
Analytical Characterization
Critical quality control parameters:
HPLC Method:
-
Column: Zorbax SB-C18 (4.6×150 mm, 5µm)
-
Mobile Phase: ACN/0.1% H3PO4 (70:30)
-
Retention Time: 8.2 minutes
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.12 (t, J=7.8 Hz, 1H), 6.98 (d, J=7.6 Hz, 2H), 2.61 (q, J=7.6 Hz, 4H), 2.34 (m, 1H), 1.58 (m, 4H), 1.22 (t, J=7.6 Hz, 6H), 0.92 (t, J=7.4 Hz, 6H)
Industrial Case Study: Kilo-Scale Production
Facility: GMP-certified plant (Data from EP2264027A1)
-
Batch Size: 12 kg
-
Process:
-
Acid chloride formation (98% conversion)
-
Amidation in flow reactor (99% conversion)
-
Crystallization (heptane/ethyl acetate)
-
Output:
-
9.8 kg final product (81.7% yield)
-
HPLC purity: 99.93%
-
Residual solvents: <300 ppm
Emerging Technologies
Photocatalytic Amidation
Recent advances utilize visible light catalysis:
Machine Learning Optimization
Neural networks predict optimal conditions:
-
Input parameters: 15 variables (temp, solvent, equiv, etc.)
Regulatory Considerations
Impurity Profile Requirements (ICH Q3A):
| Impurity | Threshold |
|---|---|
| Any unidentified | <0.10% |
| Total impurities | <0.50% |
| 2,6-Diethylaniline | <50 ppm |
Genotoxic Assessment:
Q & A
Q. What are the optimal synthetic routes for N-(2,6-diethylphenyl)-2-ethylbutanamide, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves coupling 2-ethylbutanoyl chloride with 2,6-diethylaniline under inert conditions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric control are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Confirm structural integrity using (e.g., aromatic protons at δ 6.8–7.2 ppm, ethyl groups at δ 1.2–1.4 ppm) and LC-MS for molecular ion verification .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodological Answer : X-ray crystallography resolves stereochemistry, while DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps. IR spectroscopy identifies amide C=O stretching (~1650 cm) and N-H bending (~1550 cm). Compare experimental data with computational models to validate electronic interactions .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). For trace analysis, hyphenate with high-resolution mass spectrometry (HRMS) to identify impurities like unreacted aniline or acyl chloride derivatives. Method validation should include spike-recovery tests (≥95% recovery) .
Advanced Research Questions
Q. How does the steric hindrance of the 2,6-diethylphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Steric effects reduce accessibility to the amide nitrogen, slowing reactions like hydrolysis or alkylation. Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) combined with molecular modeling (e.g., docking into enzyme active sites) quantify steric contributions. Compare with analogs lacking ethyl groups (e.g., 2,6-dimethyl derivatives) to isolate steric effects .
Q. What experimental designs are suitable for investigating the compound’s potential as an enzyme inhibitor in microbial pathways?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., β-lactamase or cytochrome P450) using fluorogenic substrates. Measure IC values via dose-response curves. Pair with molecular dynamics simulations to map binding interactions. Validate using site-directed mutagenesis of key residues in the enzyme’s active site .
Q. How can contradictory data on the compound’s environmental persistence be resolved?
- Methodological Answer : Perform comparative degradation studies (hydrolysis, photolysis, biodegradation) under controlled conditions (pH, light intensity, microbial consortia). Use -labeled compound to track mineralization rates. Meta-analysis of existing data should account for variables like soil type or temperature, applying multivariate regression to identify confounding factors .
Q. What strategies mitigate toxicity risks identified in preliminary ecotoxicological studies?
- Methodological Answer : Structure-activity relationship (SAR) analysis guides derivatization (e.g., replacing ethyl groups with less lipophilic substituents). Assess acute toxicity in Daphnia magna (EC) and genotoxicity via Ames test. Cross-reference with metabolomics to identify toxic metabolites, then redesign synthesis to block problematic metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
